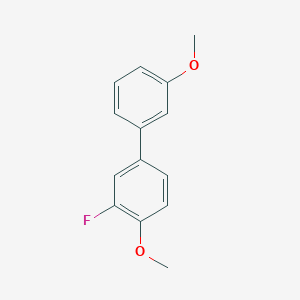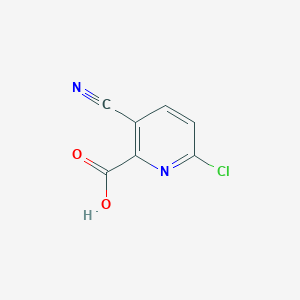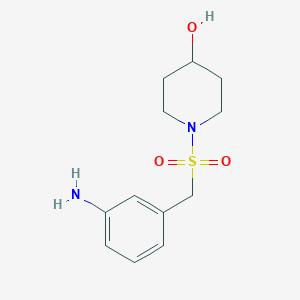![molecular formula C19H23NO B13000775 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol](/img/structure/B13000775.png)
2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a diphenylmethyl group attached to the azetidine ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The (N-Boc-azetidin-3-ylidene)acetate undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines.
Final Product: The final product, this compound, is obtained through further functionalization and purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with diverse biological activities.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with similar chemical properties.
Piperidine: A six-membered nitrogen-containing heterocycle commonly used in medicinal chemistry.
Morpholine: A six-membered nitrogen and oxygen-containing heterocycle with various applications.
Uniqueness
2-[1-(Diphenylmethyl)azetidin-3-yl]propan-2-ol is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H23NO |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
2-(1-benzhydrylazetidin-3-yl)propan-2-ol |
InChI |
InChI=1S/C19H23NO/c1-19(2,21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18,21H,13-14H2,1-2H3 |
Clave InChI |
PTTSPJZPPYUYMU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-chloro-4-methylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B13000697.png)

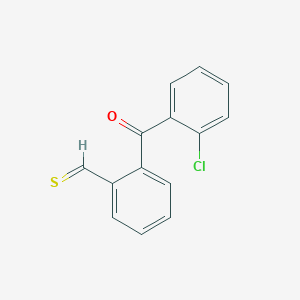
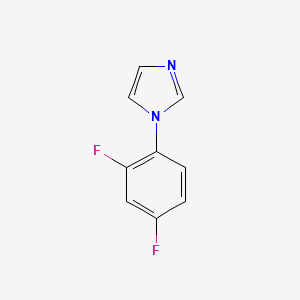

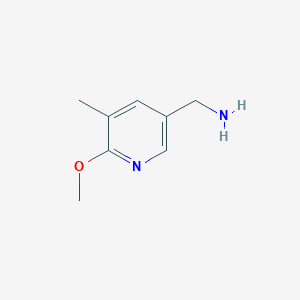
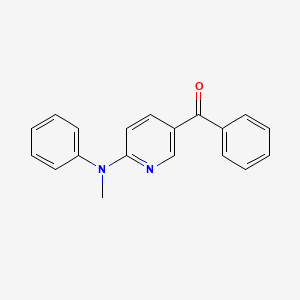
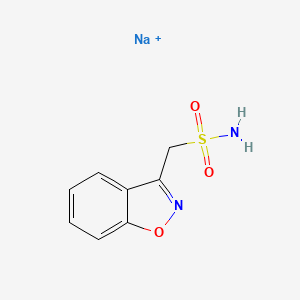
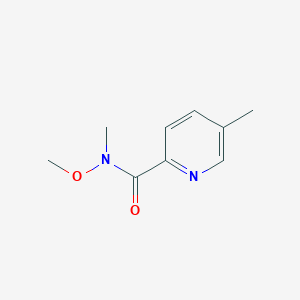
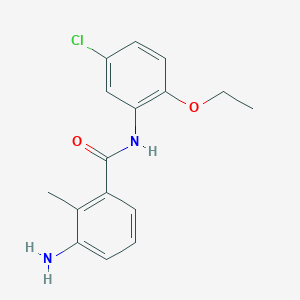
![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
